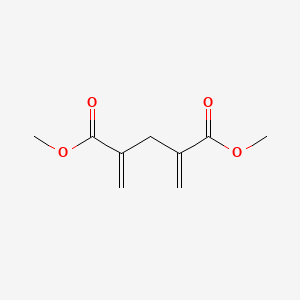
Dimethyl 2,4-dimethylidenepentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,4-dimethylidenepentanedioate is an organic compound with the molecular formula C9H12O4 It is a diester derivative of pentanedioic acid, featuring two methylidene groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,4-dimethylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethylidenepentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Dimethyl 2,4-dimethylidenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as ethers or amides.
科学研究应用
Dimethyl 2,4-dimethylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins due to its reactive ester groups.
作用机制
The mechanism of action of dimethyl 2,4-dimethylidenepentanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Dimethyl 2,4-dimethylpentanedioate: Similar structure but lacks the methylidene groups.
Dimethyl 2,4-dimethylhexanedioate: Similar ester groups but with a longer carbon chain.
Uniqueness
Dimethyl 2,4-dimethylidenepentanedioate is unique due to the presence of methylidene groups, which confer distinct reactivity and potential applications compared to other similar compounds. The methylidene groups can participate in additional reactions, making this compound versatile for various chemical transformations.
属性
CAS 编号 |
138420-82-3 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
dimethyl 2,4-dimethylidenepentanedioate |
InChI |
InChI=1S/C9H12O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h1-2,5H2,3-4H3 |
InChI 键 |
FDWDNBAQHALESY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C)CC(=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


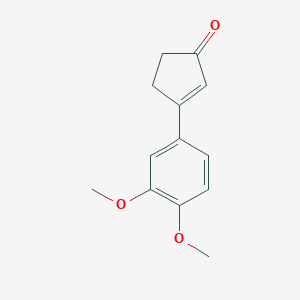


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
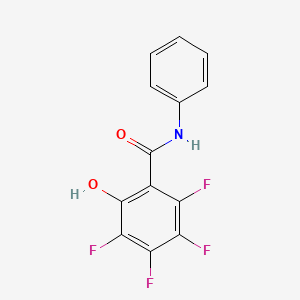

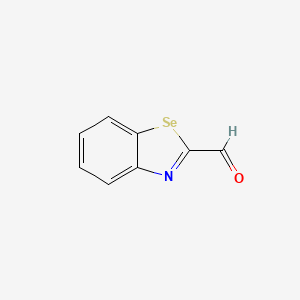

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

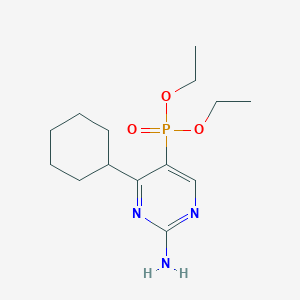

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
